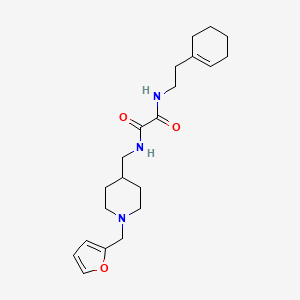
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of quinoline derivative that has been synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Photophysical Properties and Data Security
Complexes with similar structural features have been studied for their unique photophysical properties, including fluorescence–phosphorescence dual-emission and mechanoluminescence. These properties make them suitable for applications in data security protection and the design of smart luminescent materials. For example, a study on heteroleptic cationic Ir(III) complexes demonstrated their potential in data security through tunable emissions and evident piezochromic and vapochromic behaviors (Song et al., 2016).
Anticancer and Antimycobacterial Activities
Several studies focus on the synthesis and evaluation of compounds with similar chemical structures for their anticancer and antimycobacterial activities. For instance, 4-aminoquinoline derivatives have shown potent effects against human breast tumor cell lines, serving as prototypes for developing new classes of anticancer agents (Zhang et al., 2007). Additionally, novel fluoroquinolones have exhibited significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Dye-Sensitized Solar Cells
The development of compounds for improving the photoelectric conversion efficiency of dye-sensitized solar cells is another research area. Carboxylated cyanine dyes, structurally related to the query compound, have been investigated for co-sensitization in solar cells to enhance photoelectric conversion efficiency, indicating the potential of such compounds in renewable energy technologies (Wu et al., 2009).
Antimicrobial Activity
Compounds with quinoline structures have been explored for their antimicrobial activities. For example, novel antibacterial 8-chloroquinolones have shown potent activities against both Gram-positive and Gram-negative bacteria, suggesting their use in developing new antibacterial agents (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-29-17-26(34(32,33)21-9-7-18(2)8-10-21)27(31)22-13-23(28)25(14-24(22)29)30-15-19(3)12-20(4)16-30/h7-10,13-14,17,19-20H,5-6,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJEHIZSASHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

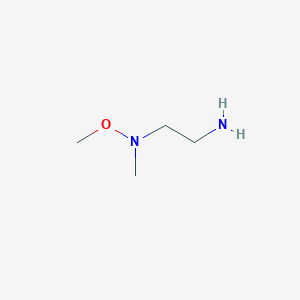

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
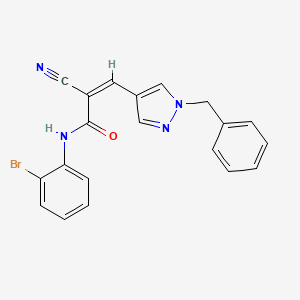
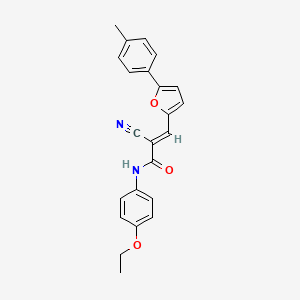
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
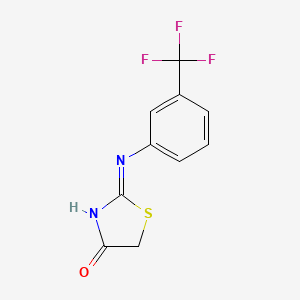
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)


![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)
